Sphingofungin B Sphingofungin B Sphingofungin B is a long-chain fatty acid.
Sphingofungin B is a natural product found in Aspergillus fumigatus with data available.
Brand Name: Vulcanchem
CAS No.: 121025-45-4
VCID: VC20884569
InChI: InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1
SMILES: CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O
Molecular Formula: C20H39NO6
Molecular Weight: 389.5 g/mol

Sphingofungin B

CAS No.: 121025-45-4

Cat. No.: VC20884569

Molecular Formula: C20H39NO6

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

Sphingofungin B - 121025-45-4

Specification

CAS No. 121025-45-4
Molecular Formula C20H39NO6
Molecular Weight 389.5 g/mol
IUPAC Name (E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid
Standard InChI InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1
Standard InChI Key UAPFYKYEEDCCTL-MXSQXUFFSA-N
Isomeric SMILES CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O
SMILES CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O
Canonical SMILES CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O

Introduction

Chemical Structure and Properties

Sphingofungin B is a long-chain fatty acid with the molecular formula C20H39NO6 and a molecular weight of 389.5 g/mol . Chemically, it is characterized as (E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid, featuring a distinct stereochemistry that contributes to its biological activity . The compound contains multiple hydroxyl groups, an amino group, and a trans double bond at the C-6 position of its twenty-carbon chain . Sphingofungin B exists as a tautomer of a zwitterion form, which affects its physicochemical properties in biological systems .

The structure of Sphingofungin B shares similarities with sphingolipid precursors, particularly sphinganine, which explains its ability to interfere with sphingolipid metabolism . This structural resemblance allows the compound to act as a competitive inhibitor of enzymes involved in sphingolipid biosynthesis.

Identification and Nomenclature

Sphingofungin B has been assigned several identifiers in chemical databases, including CAS registry number 121025-45-4 and ChEBI ID CHEBI:185613 . The compound has various synonyms in scientific literature, including 2S-amino-3R,4R,5S,14R-tetrahydroxyeicos-6E-enoic acid and 6-Eicosenoic acid, 2-amino-3,4,5,14-tetrahydroxy- . These different nomenclatures reflect various aspects of its chemical structure and stereochemistry.

Table 1: Key Chemical Properties of Sphingofungin B

PropertyValue
Molecular FormulaC20H39NO6
Molecular Weight389.5 g/mol
Stereochemistry(E,2S,3R,4R,5S,14R)
Chemical ClassLong-chain fatty acid, Sphinganine analog
Physical StateNot specified in available data
Key Functional GroupsAmino, hydroxyl, carboxylic acid, alkene
CAS Number121025-45-4

Biosynthesis and Cellular Localization

Research has revealed important insights into the biosynthesis of sphingofungins, including Sphingofungin B, particularly in the fungus Aspergillus fumigatus. The biosynthetic gene cluster (BGC) responsible for sphingofungin production has been identified and characterized, providing valuable information about the enzymatic machinery involved in its synthesis .

Biosynthetic Pathway

The biosynthesis of sphingofungins involves a series of enzymatic reactions catalyzed by several key enzymes. The initial step includes the activity of a polyketide synthase (PKS) called SphB, which works together with an aminotransferase SphA to generate the first intermediate in the pathway . This intermediate undergoes further modifications by additional enzymes to yield the final sphingofungin products .

Key enzymes in the sphingofungin biosynthetic pathway include:

  • SphA (aminotransferase): Catalyzes the condensation of the non-proteinogenic amino acid aminomalonate with a polyketide intermediate

  • SphB (polyketide synthase): Generates the initial polyketide backbone

  • SphF (3-ketoreductase): Modifies the backbone structure

  • SphH (P450 monooxygenase): Introduces specific hydroxyl groups

  • SphE (acetyl transferase): Responsible for acetylation reactions that contribute to the formation of the end product sphingofungin C

  • SphC (monooxygenase): Forms the C-4 hydroxyl group

Biological Activity and Mechanism of Action

Sphingofungin B exhibits significant biological activity as an inhibitor of serine palmitoyl transferases (SPTs), enzymes that catalyze the first and rate-limiting step in sphingolipid biosynthesis .

Inhibition of Sphingolipid Biosynthesis

SPTs catalyze the condensation of L-serine with palmitoyl-CoA to form 3-ketosphinganine, which is the initial step in the de novo synthesis of sphingolipids . Sphingolipids are essential structural components of eukaryotic cell membranes and play crucial roles in cell signaling, communication, differentiation, and apoptosis . By inhibiting SPTs, Sphingofungin B effectively blocks sphingolipid biosynthesis, which can have profound effects on cellular function and viability.

In yeast cells, SPT is a membrane-bound heterodimeric protein complex composed of Lcb1 and Lcb2 subunits . Sphingofungin B most likely acts by binding to the catalytic site of SPT, as suggested by research showing that both Lcb proteins are necessary for formation of the catalytic site and for conferring resistance to sphingofungin B .

Antimicrobial Properties

Due to its ability to inhibit essential cellular processes, Sphingofungin B demonstrates antimicrobial activity, particularly against fungi. Research has shown that Sphingofungin B prevents the growth of Saccharomyces cerevisiae by inhibiting SPT activity . This antimicrobial property suggests potential applications for Sphingofungin B and related compounds as antifungal agents.

Research Findings on Resistance and Dual Functionality

Recent research has uncovered important mechanisms related to Sphingofungin B, particularly regarding resistance mechanisms in producing organisms and the dual functionality of biosynthetic enzymes.

Resistance Mechanisms

An important question in sphingofungin research concerns how producing organisms protect themselves from the toxic effects of these compounds. Research involving gene overexpression and deletion studies has provided valuable insights into potential self-resistance mechanisms.

Studies with S. cerevisiae have demonstrated that resistance to Sphingofungin B can be significantly increased by overproduction of the Lcb proteins (Lcb1 and Lcb2), which are the target of this inhibitor . The greatest resistance was observed when both LCB genes were present in multiple copies on a multicopy vector, resulting in 8- to 32-fold overproduction of these proteins . This overproduction of target proteins represents one potential mechanism of resistance to Sphingofungin B.

Table 2: Resistance to Sphingofungin B in Relation to LCB Gene Expression

PlasmidLCB GeneRelative Minimum Inhibitory Concentration
pLCB2-6LCB1 and LCB28x, 16x, 32x
pLCB14LCB12x, 2x
pLCB24LCB21x, 2x
YEp429None1x, 1x, 1x

Source: Data adapted from research findings

Dual Functionality of Biosynthetic Enzymes

One of the most significant recent discoveries regarding Sphingofungin B involves the dual functionality of certain enzymes involved in its biosynthesis. Research has demonstrated that two enzymes associated with sphingofungin biosynthesis—the aminotransferase SphA and the 3-ketoreductase SphF—can also function as part of sphingolipid biosynthesis, thereby helping the fungus reduce self-poisoning effects .

The localization of SphA in both the cytosol and vesicles suggested a potential dual function for this enzyme. Experimental evidence indicates that SphA can act as an SPT by supplying additional 3-ketodihydrosphingosine . Similarly, SphF also appears to play a role in supporting sphingolipid production .

These findings were supported by experiments showing that overexpression of sphA and sphF significantly reduced the toxicity of myriocin, a commercially available sphinganine-like compound that, like Sphingofungin B, acts against SPT . This confirms their role in aiding sphingolipid production and suggests a sophisticated mechanism by which producing organisms can mitigate the toxic effects of sphingofungin production .

Implications and Future Directions

The research on Sphingofungin B has important implications for several fields, including mycology, biochemistry, and drug development. Understanding the biosynthesis, mechanism of action, and biological effects of Sphingofungin B provides valuable insights into fungal secondary metabolism and cellular organization.

The elucidation of the spatial organization of sphingofungin biosynthesis, particularly its partial colocalization with sphingolipid biosynthesis, opens new avenues for research into the compartmentalization of metabolic pathways in fungi . This knowledge could inform strategies for manipulating secondary metabolite production in fungi for biotechnological applications.

Furthermore, the discovery of dual-function enzymes that participate in both sphingofungin biosynthesis and sphingolipid biosynthesis represents a novel mechanism of self-resistance that may be relevant to other toxic secondary metabolites . This finding contributes to our understanding of how organisms evolve to produce potentially self-toxic compounds.

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